2,4,5-Trichloro-1-[(2-methylindolinyl)sulfonyl]benzene
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Overview
Description
2,4,5-Trichloro-1-[(2-methylindolinyl)sulfonyl]benzene is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a sulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trichloro-1-[(2-methylindolinyl)sulfonyl]benzene typically involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with 2-methylindoline. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the nucleophilic substitution reaction. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trichloro-1-[(2-methylindolinyl)sulfonyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonyl group.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled conditions to ensure selectivity and high yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .
Scientific Research Applications
2,4,5-Trichloro-1-[(2-methylindolinyl)sulfonyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,5-Trichloro-1-[(2-methylindolinyl)sulfonyl]benzene involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The chlorine atoms on the benzene ring can also participate in various chemical reactions, contributing to the compound’s reactivity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichlorobenzenesulfonyl chloride: A closely related compound with similar reactivity and applications.
2,4,5-Trichlorophenyl sulfone: Another related compound with distinct properties and uses.
Uniqueness
2,4,5-Trichloro-1-[(2-methylindolinyl)sulfonyl]benzene is unique due to the presence of the 2-methylindolinyl group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its versatility in various applications .
Properties
Molecular Formula |
C15H12Cl3NO2S |
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Molecular Weight |
376.7 g/mol |
IUPAC Name |
2-methyl-1-(2,4,5-trichlorophenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C15H12Cl3NO2S/c1-9-6-10-4-2-3-5-14(10)19(9)22(20,21)15-8-12(17)11(16)7-13(15)18/h2-5,7-9H,6H2,1H3 |
InChI Key |
DCKILVYOCHAQLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl |
Origin of Product |
United States |
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